molecular formula C12H20O3 B15366000 Ethyl 4-oxocyclohexanebutanoate

Ethyl 4-oxocyclohexanebutanoate

Cat. No.: B15366000
M. Wt: 212.28 g/mol
InChI Key: BLLQFOHPZXUVHO-UHFFFAOYSA-N
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Description

Ethyl 4-oxocyclohexanebutanoate is an ethyl ester derivative of 4-oxocyclohexanebutanoic acid, characterized by a cyclohexane ring substituted with a ketone group at the 4-position and a butanoate chain terminating in an ethyl ester.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4-(4-oxocyclohexyl)butanoate

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10H,2-9H2,1H3

InChI Key

BLLQFOHPZXUVHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1CCC(=O)CC1

Origin of Product

United States

Scientific Research Applications

Chemistry: Ethyl 4-oxocyclohexanebutanoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-oxocyclohexanebutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with ethyl 4-oxocyclohexanebutanoate, enabling comparative analysis of their properties and applications:

Ethyl 4-Oxocyclohexanecarboxylate (CAS 17159-79-4)

  • Structure: Cyclohexane ring with a ketone at the 4-position and a carboxylate ester (shorter chain than butanoate).
  • Molecular Formula: C₉H₁₂O₃ (vs. C₁₂H₁₈O₃ for this compound).
  • Higher similarity score (0.93) to this compound due to shared cyclohexane and ketone motifs .
  • Applications : Intermediate in fine chemical synthesis, particularly for cyclic ketone derivatives .

Ethyl 4-Oxo-4-(Thiophen-2-yl)Butanoate (CAS 60788-49-0)

  • Structure: Butanoate chain with a thiophene-2-yl substituent at the 4-oxo position.
  • Molecular Formula : C₁₀H₁₂O₃S.
  • Key Differences :
    • The thiophene ring introduces aromaticity and sulfur-based electronic effects, enhancing reactivity in cross-coupling reactions.
    • Lower boiling point and higher solubility in polar solvents compared to cyclohexane-containing analogs .
  • Applications : Precursor for heterocyclic compounds in drug discovery .

Ethyl 2-Keto-4-Phenylbutanoate (CAS 64920-29-2)

  • Structure: Phenyl group substituted at the 4-position of a 2-ketobutanoate chain.
  • Molecular Formula : C₁₂H₁₄O₃.
  • Key Differences :
    • The phenyl group enables π-π interactions, making it useful in chiral resolution or as a ligand in catalysis.
    • Higher thermal stability due to aromatic conjugation .
  • Applications: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) .

Ethyl 4-(4,4-Dimethyl-2,6-Dioxocyclohexyl)-3-Oxobutanoate (CAS 1179243-44-7)

  • Structure: Cyclohexane ring with two ketone groups and a dimethyl substitution, linked to a 3-oxobutanoate chain.
  • Molecular Formula : C₁₄H₂₀O₅.
  • Key Differences :
    • Additional ketone and methyl groups increase steric hindrance, reducing reaction rates in nucleophilic additions.
    • Enhanced crystallinity due to symmetrical substitution .
  • Applications : Specialty chemical for asymmetric synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Key Applications
This compound* Not available C₁₂H₁₈O₃ 210.27 g/mol Cyclohexane, ketone, butanoate Inferred: Drug intermediates
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 C₉H₁₂O₃ 168.19 g/mol Cyclohexane, ketone, carboxylate Fine chemical synthesis
Ethyl 4-oxo-4-(thiophen-2-yl)butanoate 60788-49-0 C₁₀H₁₂O₃S 212.26 g/mol Thiophene, ketone, butanoate Heterocyclic synthesis
Ethyl 2-keto-4-phenylbutanoate 64920-29-2 C₁₂H₁₄O₃ 206.24 g/mol Phenyl, ketone, butanoate NSAID intermediates

Research Findings and Implications

  • Reactivity Trends : Compounds with aromatic substituents (e.g., phenyl, thiophene) exhibit enhanced electronic interactions, favoring applications in catalysis or photochemical reactions . Cyclohexane-based analogs are preferred for sterically demanding synthetic routes .
  • Solubility: Butanoate esters generally show higher lipid solubility than carboxylates, impacting bioavailability in pharmaceutical contexts .
  • Synthetic Utility: this compound’s structure positions it as a versatile scaffold for introducing cyclohexane motifs into larger molecules, such as terpenes or steroids .

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